c-Met Kinase Inhibition Potency
A thieno[2,3-b]pyridine derivative (compound 10) demonstrated superior c-Met kinase inhibition and antiproliferative activity compared to the clinical-stage inhibitor cabozantinib. The compound was synthesized using the thieno[2,3-b]pyridine core as a scaffold [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Compound 10: IC50 = 0.005 μM (A549), 2.833 μM (Hela), 13.581 μM (MCF-7) |
| Comparator Or Baseline | Cabozantinib: IC50 values (exact values not provided, but compound 10 was reported as superior) |
| Quantified Difference | Compound 10 had the strongest inhibitory activity, which was superior to the lead compound cabozantinib [1]. |
| Conditions | MTT assay against A549, Hela, and MCF-7 human cancer cell lines [1]. |
Why This Matters
Demonstrates that functionalizing the thieno[2,3-b]pyridin-4-ol scaffold can yield potent c-Met inhibitors with activity surpassing a known clinical candidate, offering a path to improved therapeutics.
- [1] Xie, T., et al. (2025). Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors. Molecular Diversity, 29(3), 2391-2405. View Source
